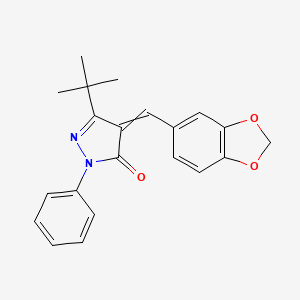
4-(1,3-Benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(1,3-Benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects. This article provides an in-depth analysis of the biological activity of this specific compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3 with a molecular weight of approximately 320.38 g/mol. The structure features a benzodioxole moiety, which is known for enhancing biological activity through various mechanisms.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. A study evaluated the cytotoxicity of several pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain pyrazole derivatives had a synergistic effect when combined with doxorubicin, enhancing their cytotoxic potential against resistant cancer cells .
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Pyrazole A | MCF-7 | 12.5 | Yes |
| Pyrazole B | MDA-MB-231 | 8.0 | Yes |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well documented. Studies suggest that these compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases .
Antimicrobial Activity
In vitro studies have demonstrated that some synthesized pyrazole carboxamides possess notable antifungal and antibacterial activities. The structure-activity relationship (SAR) analysis shows that modifications on the pyrazole ring can significantly enhance antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazoles are known to inhibit various enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, which may help in reducing oxidative stress associated with various diseases .
Case Studies
- Breast Cancer Treatment : A study involving the combination of pyrazole derivatives with doxorubicin showed improved outcomes in resistant breast cancer cell lines, highlighting the potential for these compounds in combination therapy .
- Inflammatory Disease Models : In animal models of arthritis, pyrazole derivatives demonstrated significant reductions in inflammation markers, supporting their use as anti-inflammatory agents.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylidene)-5-tert-butyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-21(2,3)19-16(11-14-9-10-17-18(12-14)26-13-25-17)20(24)23(22-19)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVGRUHAGPIRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














